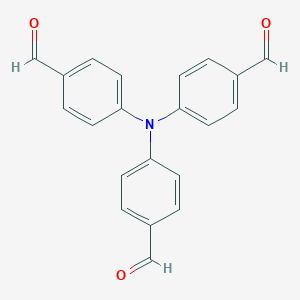

Tris(4-formylphenyl)amine

Overview

Description

Mechanism of Action

Target of Action

Tris(4-formylphenyl)amine primarily targets Lewis acids . As a Lewis base, it has the ability to donate electrons to a Lewis acid .

Mode of Action

This compound interacts with its targets by donating electrons to Lewis acids, enabling it to act as a catalyst for the synthesis of a wide range of organic compounds . Furthermore, it exhibits nucleophilic behavior, allowing it to attack electrophilic centers, such as carbonyl groups .

Biochemical Pathways

It is known to be used in the preparation of triangular ligands for self-assembly into m4l4 tetrahedra , which suggests it may play a role in the formation of complex organic structures.

Pharmacokinetics

It is soluble in chloroform , which may influence its absorption and distribution in an organism.

Result of Action

The result of this compound’s action is the synthesis of a wide range of organic compounds . It contributes to the synthesis of organic semiconductors and plays a part in the production of photographic films .

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tris(4-formylphenyl)amine typically involves a two-flask synthesis from triphenylamine. This method is preferred over the direct one-flask threefold Vilsmeier-Haack formylation due to its higher yields and shorter overall time . The reaction involves the following steps:

First Flask: Triphenylamine is reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a bis-iminium intermediate.

Second Flask: The bis-iminium intermediate undergoes hydrolysis to form a less deactivated dialdehyde, which then allows the third formylation to occur[][4].

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(4-formylphenyl)amine undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.

Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Ammonia (NH3) or primary amines under mild conditions.

Major Products:

Oxidation: Tris(4-carboxyphenyl)amine.

Reduction: Tris(4-hydroxyphenyl)amine.

Substitution: Tris(4-imino-phenyl)amine derivatives.

Scientific Research Applications

Tris(4-formylphenyl)amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tris(4-bromophenyl)amine: Similar structure but with bromine atoms instead of formyl groups.

Tris(4-nitrophenyl)amine: Contains nitro groups, making it more electron-withdrawing and reactive.

Tris(4-carbazoyl-9-ylphenyl)amine: Used in organic electronics due to its unique electronic properties.

Uniqueness: Tris(4-formylphenyl)amine is unique due to its three formyl groups, which provide multiple reactive sites for further chemical modifications. This makes it highly versatile and valuable in various fields of research and industry .

Biological Activity

Tris(4-formylphenyl)amine, also known as 4,4',4''-Nitrilotrisbenzaldehyde, is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound, emphasizing its antimalarial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a central nitrogen atom bonded to three 4-formylphenyl groups. This structure allows for unique interactions with biological targets, making it a candidate for various pharmacological applications.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives of this compound. A notable study evaluated a series of compounds based on this structure for their activity against Plasmodium falciparum, the causative agent of malaria.

In Vitro Antimalarial Activity

The biological evaluation revealed significant antimalarial activity with IC50 values ranging from sub-micromolar to micromolar concentrations. For example, one derivative exhibited an IC50 of 0.07 μM against the CQ-sensitive strain 3D7, comparable to standard antimalarial drugs such as chloroquine (CQ) and mefloquine (MQ), which had IC50 values of 0.11 μM and 0.06 μM respectively .

Table 1: In Vitro Antimalarial Activity of this compound Derivatives

| Compound ID | Strain Type | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1r | 3D7 | 0.07 | 17.28 |

| 1f | W2 | 0.18 | Not specified |

| CQ | 3D7 | 0.11 | Not applicable |

| MQ | W2 | 0.06 | Not applicable |

Cytotoxicity Studies

To assess the safety profile of these compounds, cytotoxicity was evaluated using human HepG2 cells. The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to IC50, provides insight into the therapeutic window of these compounds. Most derivatives demonstrated favorable SI values, indicating a promising balance between efficacy and safety .

Table 2: Cytotoxicity Data for this compound Derivatives

| Compound ID | CC50 (μM) | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1r | CC50 > 500 | 0.07 | >714 |

| 1f | CC50 > 300 | 0.18 | >1667 |

The mechanism by which this compound derivatives exert their antimalarial effects is hypothesized to involve stabilization of G-quadruplex structures in the telomeres of P. falciparum. This interaction may disrupt essential cellular processes within the parasite, leading to its death . The ability to stabilize these structures was confirmed through FRET melting assays, which showed significant differences in melting temperatures (ΔTm) when treated with these compounds.

Table 3: G-Quadruplex Stabilization Data

| Compound ID | ΔTm (°C) at 2 µM |

|---|---|

| 1b | 18.2 |

| 1d | 24.3 |

Other Biological Activities

In addition to antimalarial properties, this compound derivatives have been explored for their potential in other areas:

- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, helping mitigate oxidative stress in various cell types.

- Self-Assembly Properties : Research has shown that this compound can participate in self-assembly processes, forming complex structures that may have implications in drug delivery systems and nanotechnology applications .

Case Studies

A recent case study highlighted the use of this compound in developing mesoporous silica-based probes for colorimetric detection applications. The functionalization of silica with this compound improved its performance as a sensor, demonstrating versatility beyond medicinal chemistry .

Properties

IUPAC Name |

4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXHQRNDWBRUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282943 | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119001-43-3 | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.